3-Penten-2-one, 5,5,5-trifluoro-, (3E)-(9CI)
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Description
Synthesis Analysis
The synthesis of derivatives from 5,5,5-trifluoro-4-(trifluoromethyl)-3-penten-2-one has been explored, focusing on creating 4-(3,3,3-trifluoro-2-trifluoromethyl-1-propenyl)-1,3-thiazole derivatives. This process involves structural and conformational studies supported by spectroscopic methods and computational predictions (Buceta et al., 2004).
Molecular Structure Analysis
Investigations into the molecular structure of related compounds have utilized advanced spectroscopic techniques and X-ray crystallography to elucidate the configurations and conformational dynamics of these substances, highlighting the impact of trifluoro substitutions on molecular geometry (Raj et al., 2008).
Chemical Reactions and Properties
Research into the chemical reactivity of 3-Penten-2-one, 5,5,5-trifluoro-, (3E)-(9CI) derivatives has revealed varied reactions with other chemical entities, leading to the formation of novel heterocyclic compounds and elucidating the role of trifluoromethyl groups in chemical transformations (Furin & Zhuzhgov, 2005).
Safety And Hazards
properties
IUPAC Name |
(E)-5,5,5-trifluoropent-3-en-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3O/c1-4(9)2-3-5(6,7)8/h2-3H,1H3/b3-2+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUVUQSZDQNGPN-NSCUHMNNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Penten-2-one, 5,5,5-trifluoro-, (3E)-(9CI) |
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